molecular formula C15H23NO3 B13690811 (R)-1-Boc-3-(4-methoxyphenyl)-2-propanamine

(R)-1-Boc-3-(4-methoxyphenyl)-2-propanamine

Cat. No.: B13690811
M. Wt: 265.35 g/mol
InChI Key: NGUKQBBHMHKDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine typically involves the following steps:

    Protection of the amine group: The starting material, ®-3-(4-methoxyphenyl)-2-propanamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-(4-methoxyphenyl)-2-propanamine can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: ®-3-(4-methoxyphenyl)-2-propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

®-1-Boc-3-(4-methoxyphenyl)-2-propanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-methoxyphenyl)-2-propanamine: The deprotected form of the compound.

    (S)-1-Boc-3-(4-methoxyphenyl)-2-propanamine: The enantiomer of the compound.

    ®-1-Boc-3-(4-hydroxyphenyl)-2-propanamine: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness

®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methoxyphenyl group

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)10-12(16)9-11-5-7-13(18-4)8-6-11/h5-8,12H,9-10,16H2,1-4H3

InChI Key

NGUKQBBHMHKDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

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